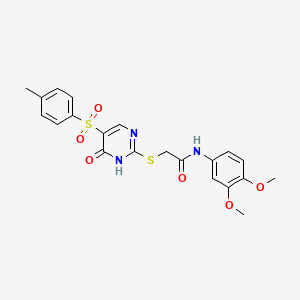

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a 3,4-dimethoxyphenyl acetamide moiety. This compound shares structural similarities with several pharmacologically active analogs, particularly in its pyrimidinone and thioether linkages.

Properties

Molecular Formula |

C21H21N3O6S2 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H21N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |

InChI Key |

FCUOLHNHUCWFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a dimethoxyphenyl group and a thioacetamide moiety linked to a dihydropyrimidine derivative. The presence of the tosyl group enhances its solubility and stability in biological systems.

Structural Formula

Molecular Weight and Composition

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 342.39 g/mol |

Antimicrobial Properties

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A study conducted on thiazolyl derivatives demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Analogous compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

Mechanism of Action

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in related structures .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings

A study highlighted that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism through which they may exert anti-inflammatory effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Renal |

Bioavailability Studies

Studies have indicated that the bioavailability of similar compounds can be enhanced through formulation strategies such as liposomal encapsulation or co-administration with absorption enhancers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Pharmacokinetic and ADMET Profiles

Table 2: ADMET and Physicochemical Comparisons

Mechanistic Insights

- Anticonvulsant Activity (Epirimil) : The pyridinyl substitution likely enhances binding to neuronal voltage-gated ion channels, a common target for anticonvulsants .

- Antiviral/Anti-inflammatory Activity (Hit15) : The 4-isopropylphenyl sulfonyl group may interfere with viral protease or neutrophil activation pathways, reducing inflammation .

- Structural Implications for Target Compound : The 3,4-dimethoxyphenyl group could improve blood-brain barrier penetration compared to Hit15’s 3-methoxyphenyl, while the tosyl group may offer stronger hydrophobic interactions in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.